2-乙基-4-硝基吡啶 1-氧化物

描述

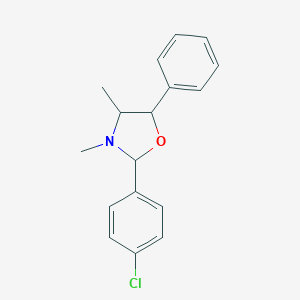

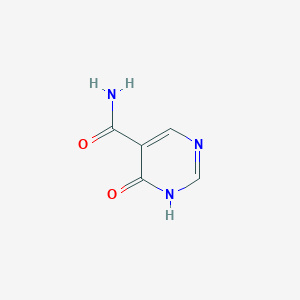

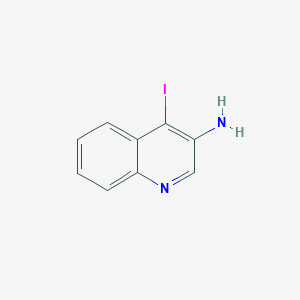

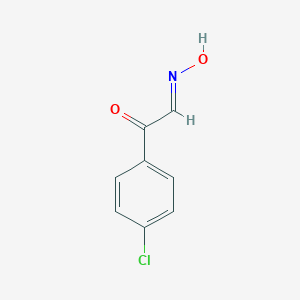

2-Ethyl-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C7H8N2O3 . It is a derivative of 4-nitropyridine .

Synthesis Analysis

The synthesis of 4-nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . Pyridine N-oxide was nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product . The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product .Molecular Structure Analysis

The molecular structure of 2-Ethyl-4-nitropyridine 1-oxide consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis

The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO – 3 H 2SO mixed acid as the nitration reagent is usually exothermic .Physical And Chemical Properties Analysis

The molecular weight of 2-Ethyl-4-nitropyridine 1-oxide is 168.15000 . Other physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the retrieved papers.科学研究应用

水产养殖温室气体排放

- 水产养殖已被确认为氧化亚氮排放的重要人为来源,氧化亚氮是一种强效温室气体。研究估计,如果该行业继续以当前速度增长,全球水产养殖产生的氧化亚氮-氮排放量可能占人为排放量的很大一部分。该评论建议探索水培和生物絮团技术水产养殖作为减少排放的方法 (胡等人,2012).

医疗器械的灭菌

- 环氧乙烷 (EO) 灭菌是医疗器械开发和灭菌中的关键过程。尽管其有效性,但鉴于 EO 的毒理学特性,正在进行持续的研究以优化 EO 灭菌周期并改进安全协议。这项研究强调了了解和管理化学制剂的环境和健康影响的重要性 (门德斯等人,2007).

废水处理中的氧化亚氮产生途径

- 同位素技术已被用于量化废水处理系统 (WWTS) 中的氧化亚氮产生途径,旨在减轻氧化亚氮排放对环境的影响。这种方法需要进一步改进以实现准确和可靠的量化,说明了研究氧化亚氮排放的复杂性以及相关硝基化合物潜在的相关性 (段等人,2017).

儿童牙科行为管理

- 氧化亚氮 (N2O) 由于其出色的安全记录而被广泛用于儿童牙科的行为管理。然而,它的使用,特别是与其他镇静剂联合使用,需要仔细考虑并定期审查,以减轻对患者和牙科人员的潜在风险。这突出了与 N2O 和潜在相关化合物相关的临床益处与环境或健康风险之间的关键平衡 (Levering 和 Welie,2011).

氧化亚氮排放的测量和减缓

- 已经开发了各种方法,包括乙炔抑制、15N 示踪技术和直接量化方法,以测量和了解氧化亚氮排放。这些方法旨在解决量化反硝化过程的挑战,这对于管理氧化亚氮排放的环境影响至关重要。这项研究强调了环境科学中准确测量技术的重要性以及对研究相关硝基化合物的影响 (Groffman 等人,2006).

安全和危害

未来方向

The continuous flow methodology used in the synthesis of 4-nitropyridine shows promise for the safe scale-up of the production process . This approach minimizes the accumulation of the highly energetic and potentially explosive nitration product . Future research may focus on optimizing this process and exploring its applicability to the synthesis of other nitropyridine derivatives.

属性

IUPAC Name |

2-ethyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKALKJBYTZOONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-4-nitropyridine 1-oxide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid](/img/structure/B372742.png)